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molecular formula C8H14 B165261 1,7-Octadiene CAS No. 3710-30-3

1,7-Octadiene

Cat. No. B165261
M. Wt: 110.2 g/mol
InChI Key: XWJBRBSPAODJER-UHFFFAOYSA-N
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Patent
US04020250

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]

Inputs

Step One
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
copolymer
Quantity
43.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was precipitated in excess methanol
EXTRACTION
Type
EXTRACTION
Details
An acetone-extracted sample
CUSTOM
Type
CUSTOM
Details
had reacted with hexachlorocyclopentadiene

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020250

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]

Inputs

Step One
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
copolymer
Quantity
43.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was precipitated in excess methanol
EXTRACTION
Type
EXTRACTION
Details
An acetone-extracted sample
CUSTOM
Type
CUSTOM
Details
had reacted with hexachlorocyclopentadiene

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020250

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]

Inputs

Step One
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
copolymer
Quantity
43.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was precipitated in excess methanol
EXTRACTION
Type
EXTRACTION
Details
An acetone-extracted sample
CUSTOM
Type
CUSTOM
Details
had reacted with hexachlorocyclopentadiene

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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